molecular formula C12H18N2O2 B6503776 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1396785-07-1

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No.: B6503776
CAS No.: 1396785-07-1
M. Wt: 222.28 g/mol
InChI Key: QROGMKWOZMUMEI-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a pyrrolidinone ring, which is further connected to a cyclobutanecarboxamide moiety. The presence of these distinct structural elements contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclopropyl group. The final step involves the formation of the cyclobutanecarboxamide moiety through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pivalamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide stands out due to its specific combination of structural elements, which confer unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-11-6-9(7-14(11)10-4-5-10)13-12(16)8-2-1-3-8/h8-10H,1-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROGMKWOZMUMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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